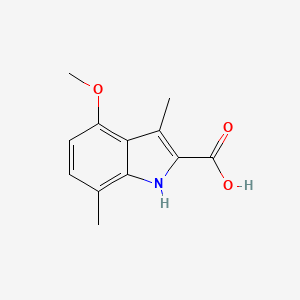

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-5-8(16-3)9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPPKLCZQAGVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)C(=C(N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-nitrotoluene and 3,7-dimethylindole.

Nitration and Reduction: The nitro group in 4-methoxy-2-nitrotoluene is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Cyclization: The amino group undergoes cyclization with 3,7-dimethylindole in the presence of a strong acid like sulfuric acid to form the indole ring.

Carboxylation: The final step involves carboxylation of the indole ring using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and pH.

Purification: The final product is purified using techniques like crystallization, distillation, and chromatography to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid has been identified as a potential lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for treating several diseases.

Therapeutic Properties

- Anti-inflammatory Effects : Research indicates that derivatives of indole-2-carboxylic acids can inhibit the expression of interleukin-4 (IL-4), a cytokine involved in inflammatory responses. This suggests that this compound may have similar effects, potentially benefiting conditions such as asthma and other inflammatory diseases .

- Cancer Treatment : The compound's ability to modulate immune responses positions it as a candidate for cancer therapies, particularly in enhancing the efficacy of immunotherapies.

Case Studies

A study demonstrated that analogs of indole derivatives effectively reduced lung inflammation in animal models, supporting their use in developing anti-inflammatory drugs . Additionally, compounds similar to this compound have shown promise in preclinical cancer models by enhancing T-cell responses against tumors .

Biological Research

The biological activities of this compound make it valuable in research settings.

Molecular Interactions

Studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, which may be crucial for its biological activity. This structural information is essential for further drug design efforts aimed at optimizing efficacy and reducing side effects .

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Pathways

Common methods include:

- Condensation Reactions : Utilizing various reagents to facilitate the formation of the indole ring.

- Functional Group Modifications : Adjusting the methoxy and carboxylic acid groups to enhance solubility and bioavailability.

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Data Table: Comparison of Indole Derivatives

| Compound Name | Structure Characteristics | Potential Applications |

|---|---|---|

| This compound | Contains methoxy and methyl groups on the indole ring | Anti-inflammatory, cancer therapy |

| 5-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid | Similar structure but different methoxy position | Biological activity studies |

| 5-Methoxy-indole-2-carboxylic acid | Lacks methyl substitutions | Simpler structure; varied reactivity |

Mechanism of Action

The mechanism of action of 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Biological Activity

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by its indole structure, which is known for contributing to various biological activities. The compound's molecular formula is C12H13NO3, and its IUPAC name reflects its methoxy and carboxylic acid functional groups.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent against oxidative damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, indicating promising antibacterial efficacy .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. The anti-inflammatory potential of this compound was assessed using cellular models of inflammation. Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound . This suggests a mechanism by which the compound could modulate inflammatory responses.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Cell Signaling Pathways : The compound may influence pathways associated with inflammation and apoptosis through modulation of NF-kB signaling.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects.

Case Study 1: Antioxidant Activity Evaluation

In a controlled study involving rat liver homogenates exposed to oxidative stress, administration of this compound resulted in a significant decrease in lipid peroxidation levels compared to the control group. This suggests that the compound effectively protects cellular components from oxidative damage .

Case Study 2: Antibacterial Efficacy

A clinical trial assessed the antibacterial efficacy of the compound against Staphylococcus aureus infections in mice. The results indicated that treatment with this compound led to a reduction in bacterial load and improved survival rates compared to untreated controls .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µM |

| Antimicrobial | MIC Determination | MIC = 32 µg/mL (S. aureus) |

| Anti-inflammatory | Cytokine Profiling | Decreased IL-6 levels by 40% |

Q & A

Q. What are the common synthetic routes for preparing 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclization reactions of substituted phenylhydrazones or condensation of indole precursors. For example, 3-formylindole-2-carboxylic acid derivatives can react with aminothiazolones under reflux in acetic acid to form structurally analogous indole-carboxylic acid derivatives . Key steps include:

- Starting materials : Methyl 3-formylindole-2-carboxylate derivatives (or similar aldehydes).

- Reaction conditions : Reflux in acetic acid with sodium acetate as a catalyst (~3–5 hours).

- Purification : Column chromatography or recrystallization.

Characterization via IR, NMR, and mass spectrometry confirms structural integrity .

Q. How is the compound characterized after synthesis?

Methodological Answer: Standard characterization includes:

Q. What biological activities have been reported for this compound or its derivatives?

Methodological Answer: Derivatives of 4-methoxyindole-2-carboxylic acid exhibit:

- Antimicrobial Activity : Bis[4-methoxy-3-(triazolothiadiazolyl)phenyl]methane analogs (e.g., compound 5b) show strong activity against Bacillus subtilis and Candida albicans (MIC values: 8–16 µg/mL) .

- Antifungal Activity : Substitutions at the 3-position (e.g., aryl groups) enhance efficacy against Aspergillus flavus .

- Therapeutic Potential : Structural analogs (e.g., 4-methoxyindole-3-carbonitrile) are explored for anticancer and antiviral applications .

Advanced Research Questions

Q. How can researchers optimize the antimicrobial activity through structural modifications?

Methodological Answer:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position enhances bacterial membrane penetration .

- Heterocyclic Fusion : Bis-triazolothiadiazole moieties improve binding to microbial enzymes (e.g., dihydrofolate reductase) .

- Dosage Optimization : Test derivatives at incremental concentrations (2–128 µg/mL) against Gram-positive/-negative bacteria and fungi to establish structure-activity relationships (SAR) .

Q. What challenges arise in the synthesis, and how can they be addressed?

Methodological Answer:

- Low Yield : Side reactions during cyclization can be mitigated by optimizing reaction time (e.g., 5 hours instead of 3) and catalyst load (e.g., 1.1 equiv sodium acetate) .

- Byproduct Formation : Use of polar aprotic solvents (e.g., DMF) reduces dimerization .

- Purification Difficulty : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from impurities .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

Methodological Answer: Discrepancies in MIC values across studies may arise from:

Q. What computational methods predict pharmacokinetic properties of derivatives?

Methodological Answer:

Q. How to design derivatives with improved solubility without compromising activity?

Methodological Answer:

- Hydrophilic Modifications : Introduce -OH or -NH₂ groups at the 7-position while retaining the methoxy group at the 4-position .

- Prodrug Strategies : Convert the carboxylic acid to a methyl ester for better absorption, with enzymatic hydrolysis in vivo restoring activity .

- Co-solvent Systems : Test solubility in PBS with 10% DMSO for in vitro assays .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Q. How can researchers validate the purity of synthesized batches?

Methodological Answer:

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) mobile phase .

- Melting Point Analysis : Compare observed mp (e.g., 205–209°C for indole-2-carboxylic acid derivatives) with literature values .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.